molecular formula C10H10N4O B13428233 2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol

2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol

Cat. No.: B13428233
M. Wt: 202.21 g/mol
InChI Key: RFNZYGUYHZTNSM-UHFFFAOYSA-N
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Description

2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group and a pyrazine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol typically involves multi-step reactions. One common method includes the condensation of 4-pyrazolecarboxylic acid with benzyl alcohol in the presence of 1-ethyl-3-(3-dimethylpropylamine) carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) to form an intermediate . This intermediate is then subjected to further reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: mCPBA, hydrogen peroxide (H2O2)

    Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4)

    Solvents: Ethanol, methanol, dichloromethane (DCM)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol primarily involves its role as a glucokinase activator. Glucokinase is an enzyme that regulates glucose homeostasis by catalyzing the conversion of glucose to glucose-6-phosphate . The compound binds to glucokinase and induces a conformational change that enhances its activity, thereby increasing glucose uptake and utilization.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activity. Its ability to selectively activate glucokinase with reduced risk of hypoglycemia makes it a promising candidate for therapeutic applications .

Biological Activity

2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10N4O\text{C}_9\text{H}_{10}\text{N}_4\text{O}

This compound features a pyrimidine ring substituted with a methylpyrazine group, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis or cell wall integrity.

CompoundTarget OrganismsActivity
This compoundE. coli, S. aureusModerate inhibition
5-Methylpyrazinyl derivativesVarious bacteriaStrong inhibition

In vitro studies using agar diffusion methods have demonstrated that derivatives of pyrimidines can significantly reduce microbial proliferation, suggesting that this compound may share similar properties .

Anti-inflammatory Effects

Compounds containing pyrimidine rings have been studied for their anti-inflammatory properties. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Experimental data indicate that this compound could inhibit inflammatory mediators, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated various pyrimidine derivatives for their antimicrobial activity against clinical isolates of bacteria. The results indicated that compounds similar to this compound showed promising results against resistant strains of E. coli and S. aureus, highlighting the need for further exploration into its potential as an antibiotic agent .
  • Anti-inflammatory Research : In another investigation, the anti-inflammatory potential of pyrimidine derivatives was assessed using a carrageenan-induced paw edema model in rats. The results suggested that these compounds could significantly reduce edema formation, indicating their potential use in managing inflammatory disorders .

The biological activity of this compound is likely attributed to its ability to bind to specific enzymes or receptors involved in inflammatory pathways or microbial metabolism. Molecular docking studies suggest that this compound may effectively interact with targets such as cyclooxygenase (COX) enzymes or bacterial ribosomes, inhibiting their function and leading to reduced inflammation or bacterial growth .

Properties

IUPAC Name

2-methyl-4-(5-methylpyrazin-2-yl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-6-4-12-9(5-11-6)8-3-10(15)14-7(2)13-8/h3-5H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNZYGUYHZTNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C2=CC(=O)NC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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